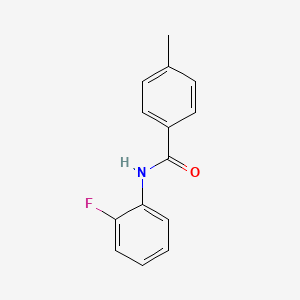

N-(2-fluorophenyl)-4-methylbenzamide

CAS No.: 5215-29-2

Cat. No.: VC8468746

Molecular Formula: C14H12FNO

Molecular Weight: 229.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5215-29-2 |

|---|---|

| Molecular Formula | C14H12FNO |

| Molecular Weight | 229.25 g/mol |

| IUPAC Name | N-(2-fluorophenyl)-4-methylbenzamide |

| Standard InChI | InChI=1S/C14H12FNO/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) |

| Standard InChI Key | OFOAFMAVLNYXLM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |

Introduction

N-(2-fluorophenyl)-4-methylbenzamide is a chemical compound with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol . It is identified by the CAS number 5215-29-2 and the PubChem CID 723419 . This compound belongs to the benzamide class, which is known for its diverse biological activities and applications in medicinal chemistry.

Synthesis and Preparation

While specific synthesis methods for N-(2-fluorophenyl)-4-methylbenzamide are not detailed in the available literature, related compounds often involve reactions such as amidation, where an acid chloride reacts with an amine in the presence of a base. For similar benzamides, the use of phase transfer catalysts and non-toxic oxidants like potassium permanganate can facilitate efficient synthesis .

Biological Activities and Applications

Although specific biological activities of N-(2-fluorophenyl)-4-methylbenzamide are not extensively documented, compounds within the benzamide class are known for their potential in medicinal chemistry. They can act as enzyme inhibitors or interact with specific receptors, which makes them candidates for drug development in areas such as cancer and viral infections.

Potential Applications:

-

Enzyme Inhibition: Benzamides can inhibit specific enzymes, which is crucial for modulating biological pathways.

-

Drug Development: Modifications to the benzamide core can enhance potency and bioavailability, making them promising drug candidates.

-

Chemical Probes: These compounds can serve as probes to study protein interactions and signaling pathways.

Spectral Information and Analytical Techniques

Spectral information for N-(2-fluorophenyl)-4-methylbenzamide includes 1D NMR spectra, mass spectrometry (GC-MS), and infrared (IR) spectra. These analytical techniques are essential for characterizing the compound's structure and purity .

Environmental and Safety Considerations

Environmental data on N-(2-fluorophenyl)-4-methylbenzamide is limited, but compounds with similar structures may have implications for environmental toxicity. The DSSTox Substance ID (DTXSID001291652) suggests that this compound is tracked by environmental databases, indicating potential interest in its environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume